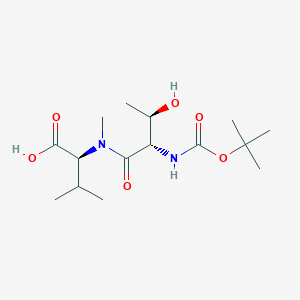
1,1'-Dibenzyl-2,2'-bipyridin-1-ium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide is a quaternary ammonium salt derived from bipyridine. This compound is known for its unique structural properties, which make it a valuable component in various chemical and industrial applications. The bipyridine core is a versatile ligand in coordination chemistry, and the dibenzyl substitution enhances its reactivity and stability.
Vorbereitungsmethoden
The synthesis of 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide typically involves the quaternization of 2,2’-bipyridine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Synthetic Route:
- Dissolve 2,2’-bipyridine in acetonitrile.
- Add benzyl bromide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Recrystallize the product from ethanol to obtain pure 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide.
Analyse Chemischer Reaktionen
1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation products include bipyridinium dicarboxylates.
- Reduction products include bipyridinium dihydrides.
- Substitution products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the development of electrochromic devices and materials due to its redox properties.
Wirkmechanismus
The mechanism of action of 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide involves its interaction with molecular targets through coordination bonds. The bipyridine core can chelate metal ions, forming stable complexes. These complexes can participate in redox reactions, altering the electronic properties of the compound. The benzyl groups enhance the lipophilicity of the compound, facilitating its interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide can be compared with other bipyridine derivatives such as:
4,4’-Bipyridine: Lacks the benzyl substitution, making it less lipophilic and less reactive in certain applications.
3,3’-Bipyridine: Has a different substitution pattern, affecting its coordination chemistry and electronic properties.
1,1’-Dimethyl-2,2’-bipyridin-1-ium dibromide: Similar in structure but with methyl groups instead of benzyl groups, leading to different reactivity and stability.
The unique benzyl substitution in 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide enhances its reactivity and stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
189876-74-2 |
|---|---|
Molekularformel |
C24H22Br2N2 |
Molekulargewicht |
498.3 g/mol |
IUPAC-Name |
1-benzyl-2-(1-benzylpyridin-1-ium-2-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C24H22N2.2BrH/c1-3-11-21(12-4-1)19-25-17-9-7-15-23(25)24-16-8-10-18-26(24)20-22-13-5-2-6-14-22;;/h1-18H,19-20H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
VLEOUHDFLFEMBD-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2C3=CC=CC=[N+]3CC4=CC=CC=C4.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)

![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
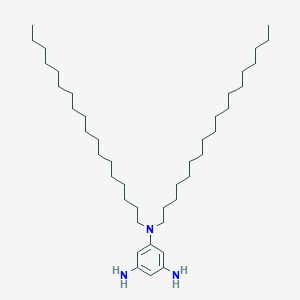
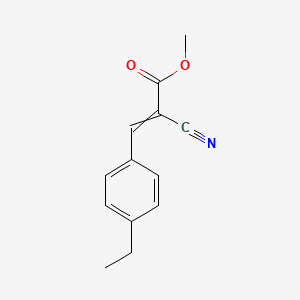

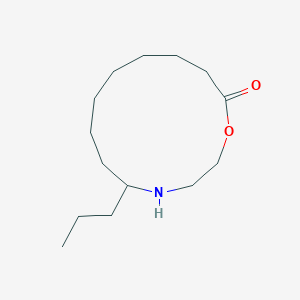

![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
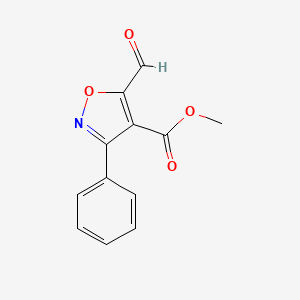
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
